
SB-215505
概要
説明
SB-215505は、セロトニン5-HT2B受容体に対する強力かつ選択的な拮抗作用で知られる合成有機化合物です。 関連する5-HT2Aおよび5-HT2C受容体に対して優れた選択性を示します 。 この化合物は主に、5-HT2受容体ファミリーの機能、特に心臓における5-HT2B受容体の役割を研究するために科学研究で使用されています 。
準備方法
SB-215505の合成は、コアインドール構造の調製から始まるいくつかのステップを含みます。合成経路には一般的に次のステップが含まれます。
インドールコアの形成: インドールコアは、フェニルヒドラジンとケトンまたはアルデヒドの反応を含むフィッシャーインドール合成反応によって合成されます。
塩素化: インドールコアは次に塩素化され、目的の位置に塩素原子を導入します。
キノリンの付着: キノリン部分は、求核置換反応によってインドールコアに付着されます。
カルボキサミドの形成: 最後のステップは、中間体を適切なアミンと反応させることによるカルボキサミド基の形成です.
化学反応の分析
SB-215505は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は特定の条件下で酸化され、対応する酸化物を形成することができます。
還元: 還元反応を実行して、化合物に存在する官能基を修飾することができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および置換反応のためのさまざまな求核剤と求電子剤が含まれます。形成される主な生成物は、特定の反応条件と使用される試薬によって異なります。
科学研究への応用
This compoundは、セロトニン5-HT2B受容体に対する選択的な拮抗作用のために、科学研究で広く使用されています。その用途には、以下が含まれます。
科学的研究の応用
Sleep Regulation
Research has demonstrated that SB-215505 significantly influences sleep patterns by increasing wakefulness and altering the dynamics of different sleep stages. A study published in 2004 found that administration of this compound resulted in:
- Increased Wakefulness : The compound dose-dependently increased wakefulness at the expense of paradoxical sleep and slow-wave sleep (SWS) during the first hour post-administration.
- Decreased Sleep Intensity : Electroencephalogram (EEG) analyses indicated a reduction in low-frequency EEG power, suggesting decreased sleep intensity after treatment with this compound. The most notable effects were observed at frequencies between 3–8 Hz, particularly at 6 Hz .
Cardiovascular Research
This compound has been employed to study the role of 5-HT2B receptors in cardiovascular physiology. Its application in this field includes:
- Heart Health Implications : A study indicated that this compound significantly reduced heart weight, wall thickness, and left ventricular mass in animal models, suggesting potential protective effects against cardiac hypertrophy .
- Mechanistic Insights : By blocking 5-HT2B receptors, researchers aim to elucidate the receptor's role in heart function and its contribution to various cardiovascular diseases .
Metabolic Disorders
The compound's effects on appetite regulation have also been explored:
- Appetite Suppression : In studies involving animal models, this compound was shown to influence cumulative food intake under stress conditions, indicating its potential role in appetite control and metabolic regulation .
Case Studies and Research Findings
Several case studies highlight the diverse applications of this compound across different research domains:
Future Research Directions
The ongoing exploration of this compound's applications suggests several promising avenues for future research:
- Therapeutic Potential : Investigating its use as a therapeutic agent for conditions related to sleep disorders, obesity, and cardiovascular diseases.
- Mechanistic Studies : Further elucidation of the molecular pathways influenced by 5-HT2B receptor antagonism could provide deeper insights into its physiological roles.
作用機序
SB-215505は、セロトニン5-HT2B受容体に選択的に結合して遮断することにより、その効果を発揮します。この拮抗作用は、受容体がセロトニンによって活性化されるのを防ぎ、それによってこの受容体に関連付けられた下流シグナル伝達経路を阻害します。 分子標的は5-HT2B受容体を含み、関与する経路は主にセロトニンシグナル伝達に関連しています 。
類似の化合物との比較
This compoundは、5-HT2Aおよび5-HT2C受容体よりも5-HT2B受容体に対する高い選択性のためにユニークです。類似の化合物には、以下が含まれます。
SB-204741: 心臓血管研究で同様の用途を持つ別の選択的5-HT2B受容体拮抗薬.
RS-127445: さまざまな薬理学的試験で使用される選択的5-HT2B受容体拮抗薬.
SB-242084: 選択的5-HT2C受容体拮抗薬で、さまざまなセロトニン受容体の役割を区別するのに役立ちます.
これらの化合物は類似の構造と機能を共有していますが、選択性と特定の用途が異なります。
類似化合物との比較
SB-215505 is unique due to its high selectivity for the 5-HT2B receptor over the 5-HT2A and 5-HT2C receptors. Similar compounds include:
SB-204741: Another selective 5-HT2B receptor antagonist with similar applications in cardiovascular research.
RS-127445: A selective 5-HT2B receptor antagonist used in various pharmacological studies.
These compounds share similar structures and functions but differ in their selectivity and specific applications.
生物活性
SB-215505 is a selective antagonist of the serotonin receptors, particularly the 5-HT2B and 5-HT2C subtypes. Its pharmacological profile has garnered significant attention in research due to its potential applications in various neuropharmacological contexts, including the modulation of sleep-wake cycles and motor activity.
- Chemical Name: 6-chloro-5-methyl-1-(5-quinolylcarbamoyl) indoline
- CAS Number: 162100-15-4
- Molecular Weight: 292.79 g/mol
Biological Activity
This compound exhibits a potent antagonistic effect on the 5-HT2B receptor, with a selectivity ratio of approximately 30-fold over the 5-HT2A receptor and marginal selectivity over the 5-HT2C receptor . The compound's pKi values for these receptors are as follows:
Receptor Type | pKi Value |
---|---|
5-HT2B | 8.3 |
5-HT2C | 7.66 |
5-HT2A | 6.77 |
Effects on Motor Activity and Vigilance
Research indicates that this compound significantly influences wakefulness and motor activities in animal models. In a study involving male Sprague Dawley rats, administration of this compound resulted in a dose-dependent increase in wakefulness (W) and motor activity, alongside a decrease in theta activity during wakefulness and paradoxical sleep (PS) phases .
Key Findings from Studies
- Increased Wakefulness and Motor Activity:
-
EEG Power Spectrum Analysis:
- A notable decrease in EEG power was observed across different vigilance states:
- In W, there was a significant reduction in power primarily in the frequency range of 3–8 Hz.
- During SWS (Slow Wave Sleep), low-frequency EEG power was also diminished, particularly at frequencies below 8 Hz .
- In PS, this compound selectively decreased theta band power (6–9 Hz) in a dose-dependent manner.
- A notable decrease in EEG power was observed across different vigilance states:
- Statistical Analysis:
Case Studies and Application
In clinical settings, this compound has been explored for its potential to mitigate side effects associated with antipsychotic medications. For instance, it was investigated for its ability to counteract haloperidol-induced catalepsy in rats; however, findings indicated that this compound did not significantly reduce cataleptic responses compared to control groups .
特性
IUPAC Name |
6-chloro-5-methyl-N-quinolin-4-yl-2,3-dihydroindole-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-12-10-13-7-9-23(18(13)11-15(12)20)19(24)22-17-6-8-21-16-5-3-2-4-14(16)17/h2-6,8,10-11H,7,9H2,1H3,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVGSWDWIRIUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)N(CC2)C(=O)NC3=CC=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424971 | |
Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162100-15-4 | |
Record name | 6-Chloro-5-methyl-N-quinolin-5-yl-2,3-dihydroindole-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。